3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as PBOX-15, is a synthetic compound that has been of interest to researchers due to its potential applications in cancer treatment. This compound has been found to have promising results in preclinical studies, and research is ongoing to explore its potential as a cancer therapy.
Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Mataka et al. (1992) explored the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, yielding benzoylpyrroles and pyrrolecarboxamides upon interaction with various amines including piperidine, which is structurally similar to the compound (Mataka, Suzuki, Uehara, & Tashiro, 1992).
- Badr et al. (1981) reported on the preparation of oxazolidines from α-amino acid ethyl esters containing hydroxyl groups, a process that is relevant to the synthesis of compounds like the one in focus (Badr, Aly, Fahmy, & Mansour, 1981).
Anticancer Activities
- Singh and Paul (2006) discovered that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against human tumor cell lines, indicating potential applications of similar compounds in cancer research (Singh & Paul, 2006).
Catalytic Applications
- The catalytic activity of Cu(II) complexes involving 1,3-oxazolidine ligands in the oxidation of benzyl alcohol was studied by Bikas et al. (2018), suggesting potential catalytic uses for oxazolidine derivatives (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Herbicidal Applications
- Zhu et al. (2005) synthesized 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-dione derivatives with significant herbicidal activities, providing insights into the agricultural applications of such compounds (Zhu, Zou, Hu, Yao, Liu, & Yang, 2005).
Anticonvulsant Properties
- Rybka et al. (2016) described the synthesis and anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-diones, highlighting the potential of related compounds in antiepileptic drug development (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2016).
Mechanism of Action
Target of Action
Compounds containing a pyrrole moiety have been reported to interact with various targets such asdihydrofolate reductase , tyrosine kinase , and cyclin-dependent kinases .
Mode of Action
Pyrrole-containing compounds have been known to exhibit their cytotoxic activities through various mechanisms, such as acting asdihydrofolate reductase inhibitors , tyrosine kinase inhibitors , cyclin-dependent kinase inhibitors , or adenosine receptor antagonists .
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a variety of pathways, including those involved incell cycle regulation , DNA synthesis , and signal transduction .
Pharmacokinetics
It is known that the solubility and stability of a compound can significantly impact its bioavailability .
Result of Action
Pyrrole-containing compounds have been reported to exhibit a range of biological activities, includingantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity and stability of a compound .
Properties
IUPAC Name |
3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-13-26-19(25)22(17)16-7-11-21(12-8-16)18(24)14-3-5-15(6-4-14)20-9-1-2-10-20/h1-6,9-10,16H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWZPIVBIHBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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